3-(Methylthio)-1H-pyrazol-5-amine
CAS No.: 117736-74-0
Cat. No.: VC21290985
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117736-74-0 |
---|---|
Molecular Formula | C4H7N3S |
Molecular Weight | 129.19 g/mol |
IUPAC Name | 3-methylsulfanyl-1H-pyrazol-5-amine |
Standard InChI | InChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) |
Standard InChI Key | NPBDQUSJACEGDI-UHFFFAOYSA-N |
SMILES | CSC1=NNC(=C1)N |
Canonical SMILES | CSC1=NNC(=C1)N |
Introduction
Chemical Identity and Structure
3-(Methylthio)-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family with an amine group at the 5-position and a methylthio substituent at the 3-position. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, creating a 1H-pyrazole core structure with important functionalization .
Basic Identification
The compound is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 117736-74-0 |
Molecular Formula | C₄H₇N₃S |
Molecular Weight | 129.18 g/mol |
IUPAC Name | 3-methylsulfanyl-1H-pyrazol-5-amine |
PubChem CID | 19908792 |
Structural Representations
Several standard chemical notations are used to represent this compound:
Representation Type | Value |
---|---|
SMILES | CSC1=NNC(=C1)N |
Standard InChI | InChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) |
InChI Key | NPBDQUSJACEGDI-UHFFFAOYSA-N |
The molecular structure consists of a pyrazole ring with a primary amine (-NH₂) at the 5-position and a methylthio group (-SCH₃) at the 3-position. This arrangement provides the compound with unique chemical properties and potential for further derivatization .
Physical and Chemical Properties
Understanding the physicochemical properties of 3-(Methylthio)-1H-pyrazol-5-amine is essential for its application in various research and industrial contexts. The compound exhibits several characteristic properties that influence its behavior in different environments .
Physical Properties
Property | Value |
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Physical State | Solid (at standard conditions) |
Density | 1.34 g/cm³ |
Boiling Point | 390.6±27.0 °C (Predicted) |
Melting Point | Not Available |
Appearance | Not Specified |
Chemical Properties
The chemical behavior of 3-(Methylthio)-1H-pyrazol-5-amine is influenced by its functional groups and heterocyclic structure:
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The amine group at the 5-position provides basic properties and serves as a nucleophilic center for various chemical reactions.
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The methylthio group at the 3-position introduces sulfur chemistry and modifies the electronic properties of the pyrazole ring.
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The pyrazole N-H group can participate in hydrogen bonding and acid-base reactions.
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The compound likely exhibits tautomerism typical of pyrazole systems.
The predicted pKa value of 14.08±0.10 suggests that the compound is weakly acidic, which affects its solubility in different media and its reactivity in various chemical transformations .
Parameter | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
Precautionary Statements | P280-P305+P351+P338 (Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing) |
Supplier | Packaging | Price Range (as of 2021) |
---|---|---|
AK Scientific | 250 mg | $482 |
American Custom Chemicals | 5 mg (95% purity) | $499.94 |
Crysdot | 1 g (95+% purity) | $595 |
Alichem | 1 g | $873 |
Chemenu | 1 g (95+% purity) | $1091 |
Available Forms and Grades
The compound can be produced in different forms and purity grades:
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High purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)
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Standard grades (Military, ACS, Reagent, and Technical Grades)
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Specialized grades (Pharmaceutical, Optical, Semiconductor, and Electronics Grades)
Research Context and Related Compounds
While specific research on 3-(Methylthio)-1H-pyrazol-5-amine is limited in the provided search results, understanding related pyrazole compounds provides valuable context .
Pyrazole Derivatives in Drug Discovery
The pyrazole scaffold represents an important heterocyclic template in pharmaceutical research:
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The 5-aminopyrazole system has attracted considerable interest due to its applications in pharmaceutical and agrochemical industries.
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Structurally related compounds have been investigated as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds.
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Modifications of the basic pyrazole structure, including the introduction of different substituents, can significantly alter biological activity profiles .
Comparison with Related Compounds
Future Research Directions
Given the limited specific research on 3-(Methylthio)-1H-pyrazol-5-amine in the current literature, several promising research directions can be identified:
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Comprehensive evaluation of its biological activities, including antimicrobial, anti-inflammatory, and anticancer potential.
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Investigation of its utility as a building block in medicinal chemistry for developing novel therapeutic agents.
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Exploration of more efficient and sustainable synthetic routes for its preparation.
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Study of its coordination chemistry with various metals for potential catalytic applications.
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Examination of structure-activity relationships through systematic modification of the basic structure .
The compound's unique combination of a pyrazole core with methylthio and amine functionalities presents interesting opportunities for further exploration in various scientific fields and applications.
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